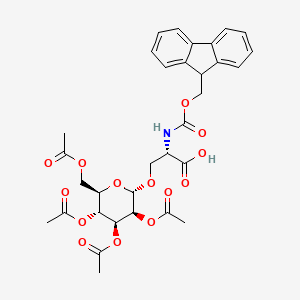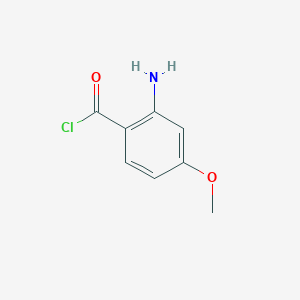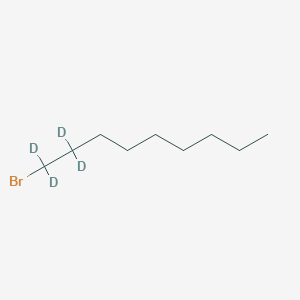
3-Azido-5-methyl-2-furancarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-5-methyl-2-furancarboxaldehyde is an organic compound with the molecular formula C6H5N3O2 and a molecular weight of 151.12 g/mol It is a derivative of furan, a heterocyclic aromatic compound, and contains an azido group (-N3) and a formyl group (-CHO) attached to the furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-5-methyl-2-furancarboxaldehyde typically involves the azidation of 5-methyl-2-furancarboxaldehyde. One common method is the reaction of 5-methyl-2-furancarboxaldehyde with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-Azido-5-methyl-2-furancarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 3-Azido-5-methyl-2-furancarboxylic acid
Reduction: 3-Amino-5-methyl-2-furancarboxaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-Azido-5-methyl-2-furancarboxaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Materials Science: The azido group can be used in click chemistry to create polymers and other materials with specific properties.
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical compounds, including heterocyclic aromatic amines (HAAs) that are studied for their biological activities.
作用機序
The mechanism of action of 3-Azido-5-methyl-2-furancarboxaldehyde largely depends on the specific application and the chemical reactions it undergoesThis reaction is highly efficient and specific, making it useful for bioconjugation and materials science applications . The formyl group can also undergo various transformations, contributing to the compound’s versatility in organic synthesis.
類似化合物との比較
Similar Compounds
5-Methyl-2-furancarboxaldehyde: Lacks the azido group, making it less reactive in click chemistry applications.
3-Azido-2-furancarboxaldehyde: Similar structure but without the methyl group, which can affect its reactivity and physical properties.
2-Azido-5-methylfuran: Lacks the formyl group, limiting its use in certain synthetic applications.
Uniqueness
3-Azido-5-methyl-2-furancarboxaldehyde is unique due to the presence of both the azido and formyl groups on the furan ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in organic synthesis, materials science, and medicinal chemistry.
特性
CAS番号 |
213178-20-2 |
|---|---|
分子式 |
C₆H₅N₃O₂ |
分子量 |
151.12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)
![7-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142641.png)


![Methyl 7-amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1142648.png)
